![molecular formula C22H21N3O4S B2908167 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 958605-60-2](/img/structure/B2908167.png)
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound “3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a thieno[2,3-d]pyrimidine derivative . It was designed and synthesized as an anti-PI3K agent, maintaining the common pharmacophoric features of several potent PI3K inhibitors .
Synthesis Analysis
The compound was synthesized and purified using flash column chromatography . The synthesis process involved the use of a readily available chloro intermediate .
Molecular Structure Analysis
The molecular structure of the compound was analyzed using 1H-NMR . The compound was separated as a dark yellow powder .
Chemical Reactions Analysis
The compound was evaluated for its antiproliferative activity on NCI 60 cell lines as well as its enzymatic activity against PI3K isoforms .
Physical And Chemical Properties Analysis
The compound was separated as a dark yellow powder with a melting point of 118–120 °C .
Mechanism of Action
The compound acts as an inhibitor of PI3K, a lipid kinase involved in cancer progression . It revealed good cytotoxic activities against breast cancer cell lines, especially T-47D . Docking was carried out into the PI3K active site, which showed a comparable binding mode to that of the PI-103 inhibitor .
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13-14(2)30-21-19(13)20(26)25(17-8-7-16(28-3)10-18(17)29-4)22(27)24(21)12-15-6-5-9-23-11-15/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQUJRGXWZESEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=C(C=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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